S-adenosyl-L-methionine
Description
Structure
3D Structure
Properties
CAS No. |
139517-02-5 |
|---|---|
Molecular Formula |
C15H23N6O5S+ |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-azaniumylbutanoate |
InChI |
InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8+,10+,11+,14+,27?/m0/s1 |
InChI Key |
MEFKEPWMEQBLKI-AIRLBKTGSA-O |
SMILES |
C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Isomeric SMILES |
C[S+](CC[C@@H](C(=O)[O-])[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
boiling_point |
78°C |
Other CAS No. |
29908-03-0 485-80-3 |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
Ademetionine AdoMet FO 1561 FO-1561 FO1561 Gumbaral S Adenosyl L Methionine S Adenosylmethionine S Adenosylmethionine Sulfate Tosylate S Amet S-Adenosyl-L-Methionine S-Adenosylmethionine S-Adenosylmethionine Sulfate Tosylate SAM-e Samy |
Origin of Product |
United States |
Preparation Methods
Enzyme Sources and Kinetics
Methionine adenosyltransferase from yeast, rat liver, and E. coli exhibits rigid substrate specificity, rejecting analogs like ethionine or selenomethionine unless structurally analogous. Kinetic studies reveal non-Michaelis-Menten behavior, with SAMe feedback-inhibiting tripolyphosphate hydrolysis to regulate its own synthesis. For instance, rat liver enzyme achieves a turnover number (k<sub>cat</sub>) of 12 s<sup>−1</sup> but is inhibited by SAMe concentrations above 50 µM.
Industrial Applications
Large-scale enzymatic synthesis remains limited by ATP costs. Patent US6881837B2 circumvents this by chemically synthesizing 5′-chloromethyl adenosine, which reacts with L-homocysteine to form S-adenosyl-L-homocysteine (SAH), followed by methylation using trimethyloxonium tetrafluoroborate (TMOTFB). This hybrid chemical-enzymatic method achieves 85% (S,S)-isomer content, avoiding chiral auxiliaries.
Chemical Synthesis Approaches
Chemical synthesis routes prioritize stereoselectivity and scalability, often using adenosine and methionine derivatives as starting materials.
Stepwise Chemical Synthesis
A patented method involves:
-
Chlorination : Adenosine reacts with thionyl chloride in acetonitrile to form 5′-chloromethyl adenosine hydrochloride.
-
Condensation : L-Methionine is deprotonated with sodium in liquid ammonia (–30°C) and reacted with chloromethyl adenosine to yield SAH.
-
Methylation : SAH is treated with TMOTFB in dichloromethane, achieving 90% conversion to SAMe with (S,S)-isomer enrichment.
Table 2: Chemical Synthesis Performance
Stabilization Techniques
SAMe’s hygroscopicity and thermal instability necessitate salt formation. Disulfate tosylate salts, prepared by eluting SAMe through sulfonic acid columns, reduce moisture uptake to 2% and extend shelf life. Lyophilization of purified solutions yields stable powders suitable for tablet formulations.
Comparative Analysis and Industrial Feasibility
Table 3: Method Comparison
| Method | Cost | Scalability | Purity (%) | Stereoselectivity |
|---|---|---|---|---|
| Microbial Fermentation | Low | High | 60 | Moderate |
| Enzymatic | High | Moderate | 90 | High |
| Chemical Synthesis | Moderate | High | 95 | Very High |
Microbial methods excel in cost-effectiveness but struggle with isomer separation. Chemical synthesis, despite higher reagent costs, delivers superior purity and stereocontrol, critical for pharmaceutical applications. Enzymatic routes, though precise, are hindered by enzyme procurement expenses .
Chemical Reactions Analysis
Types of Reactions
S-adenosyl-L-methionine undergoes various types of chemical reactions, including:
Methylation: this compound serves as a methyl donor in methylation reactions catalyzed by methyltransferases.
Transsulfuration: This compound can be converted to S-adenosyl-L-homocysteine, which is then further metabolized to homocysteine and cysteine.
Aminopropylation: This compound is involved in the synthesis of polyamines through the transfer of aminopropyl groups.
Common Reagents and Conditions
Common reagents used in this compound reactions include methyltransferases, ATP, and L-methionine. The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .
Major Products Formed
The major products formed from this compound reactions include methylated substrates, S-adenosyl-L-homocysteine, homocysteine, and polyamines .
Scientific Research Applications
Scientific Research Applications
1.1 Chemistry
- Methylation Studies : SAMe is extensively used in chemical research to study methylation reactions. It serves as a substrate for methyltransferases, allowing researchers to investigate the mechanisms of these enzymes and the resulting biochemical pathways.
- Stable Isotope Labeling : Deuterated forms of SAMe, such as S-Adenosyl-L-methionine-d3, are utilized in mass spectrometry to trace metabolic pathways and enzyme kinetics due to their stable isotopic labeling properties.
1.2 Biology
- Epigenetic Regulation : SAMe is pivotal in epigenetics, particularly in the methylation of DNA, RNA, and proteins. This process influences gene expression and cellular signaling pathways .
- Natural Product Biosynthesis : SAMe is involved in synthesizing various natural products, contributing to the understanding of biosynthetic pathways in both prokaryotic and eukaryotic cells.
Medical Applications
2.1 Treatment of Depression
- Efficacy Evidence : Numerous clinical studies have demonstrated that SAMe can significantly alleviate symptoms of depression. A meta-analysis of 28 studies indicated positive outcomes for patients suffering from depressive disorders .
- Mechanism of Action : SAMe's antidepressant effects are thought to arise from its role in methylation processes that affect neurotransmitter metabolism and function.
2.2 Osteoarthritis Management
- Pain Relief : SAMe has been shown to reduce pain and improve joint function in osteoarthritis patients. A systematic review indicated that it may be as effective as traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
- Long-term Benefits : Regular supplementation with SAMe has been associated with sustained improvements over time, although initial benefits may take several weeks to manifest .
2.3 Liver Health
- Cholestasis Treatment : SAMe has been explored for its potential therapeutic effects on liver diseases, including cholestasis of pregnancy and intrahepatic cholestasis associated with liver disease. Clinical trials have shown that it may improve liver function markers .
Industrial Applications
3.1 Pharmaceutical Production
- Methyl Donor Role : SAMe is utilized in the pharmaceutical industry as a methyl donor for synthesizing various compounds, including antidepressants and anti-inflammatory agents .
- Nutraceuticals : The compound is also popular in dietary supplements aimed at improving mood and joint health, reflecting its growing market demand .
Case Studies
Mechanism of Action
S-adenosyl-L-methionine exerts its effects primarily through its role as a methyl donor in transmethylation reactions. It donates a methyl group to various substrates, including DNA, RNA, proteins, and small molecules, thereby modifying their structure and function . The molecular targets of this compound include methyltransferases, which catalyze the transfer of the methyl group from this compound to the substrate . This process is crucial for regulating gene expression, protein function, and cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound | Core Structure | Methylation Role | Key Enzymatic Targets | Stability |
|---|---|---|---|---|
| SAMe | Adenine + sulfonium-methionine | Universal methyl donor | COMT, PRMTs, DNMTs | Labile; pH/oxidation-sensitive |
| SAH (S-adenosyl-L-homocysteine) | Adenine + homocysteine | Competitive inhibitor of SAMe | SAHH, COMT, PRDM2 | Stable; accumulates in methylation cycles |
| Methylthioadenosine (MTA) | Adenine + methylthioribose | Byproduct of polyamine synthesis | MTA phosphorylase | Stable; recycled via salvage pathway |
| SIN-340 (SAMe analog) | Adenine + propargyl-sulfonium | DOT1L inhibitor | Epigenetic methyltransferases | Engineered for enhanced stability |
Key Findings :
- SAMe vs. SAH : SAMe and SAH share structural homology but exhibit antagonistic roles. SAH competitively inhibits SAMe-dependent methyltransferases (e.g., COMT) with a 3-fold lower affinity (SAMe Kd = 24.1 ± 2.2 μM; SAH Kd = 20.2 μM) .
- MTA : Unlike SAMe, MTA lacks a sulfonium group and is a byproduct of polyamine synthesis, regulating SAMe pools via feedback inhibition .
Enzymatic Binding and Inhibition
Table 2: Binding Affinities (Kd) and Inhibition Data
Key Findings :
- COMT : SAMe binds COMT’s catalytic pocket with a Kd of ~24 μM, while SAH exhibits tighter binding (Kd = 20.2 μM), consistent with its role as a feedback inhibitor .
- SAHH : SAHH binds SAH with higher affinity (Km = 7.9 μM) than SAMe, reflecting its role in SAH hydrolysis .
- PRDM2 : The PR domain of PRDM2 binds SAMe with a Kd of ~10 μM, comparable to SET-domain methyltransferases, but lacks catalytic activity in truncated forms .
Key Findings :
- SAMe analogs: EPZ-5676 and pyrimidinobenzylamide derivatives inhibit DOT1L by mimicking SAMe’s adenine moiety, achieving IC50 values <1 nM .
- SAH-CCs : Fluorescent SAH capture compounds (e.g., FITC-SAH-CC) enable label-free measurement of SAMe-binding proteins like PRDM2 .
Q & A
Q. What are the primary biochemical roles of SAMe in cellular processes, and how can researchers experimentally validate its involvement in methylation reactions?
SAMe serves as a universal methyl donor in over 40 biochemical reactions, including DNA/RNA/protein methylation, phospholipid synthesis, and neurotransmitter production . To validate its role:
- Methodology : Use radiolabeled SAMe (e.g., S-adenosyl-L-[methyl-³H]methionine) in in vitro methylation assays. Monitor methyl transfer to substrates (e.g., DNA cytosine residues via methyltransferases like M.HhaI) using autoradiography or LC-MS .
- Controls : Include SAMe-depleted systems or competitive inhibitors (e.g., sinefungin) to confirm specificity .
Q. How is SAMe synthesized and quantified in microbial systems such as E. coli or Pichia pastoris?
SAMe is biosynthesized via methionine adenosyltransferase (MAT), which catalyzes methionine and ATP condensation . For microbial production:
- Fermentation Optimization : Adjust nitrogen sources (e.g., ammonium sulfate) and feed L-methionine to enhance yield. P. pastoris strain iRY1243, validated via genome-scale metabolic modeling, shows improved SAMe titers under controlled growth conditions .
- Quantification : Use HPLC with UV detection (260 nm) or enzymatic assays coupled with spectrophotometric measurement of byproducts (e.g., adenosine) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in SAMe’s hepatoprotective effects observed across preclinical and clinical studies?
Discrepancies often arise from variations in study design, dosage, and patient stratification. Key strategies include:
- Systematic Review Frameworks : Apply Cochrane criteria to assess bias (selection, performance, detection) and conduct subgroup analyses (e.g., cholestatic vs. alcoholic liver disease) .
- Mechanistic Studies : Differentiate SAMe’s methyl donor role from secondary effects of its metabolite methylthioadenosine (MTA), which independently regulates hepatocyte apoptosis .
Q. What metabolic engineering strategies improve SAMe production in industrial microbial strains?
- Gene Overexpression : Overexpress metK (MAT gene) in E. coli to bypass methionine uptake limitations .
- Cofactor Engineering : Enhance ATP availability via ppk (polyphosphate kinase) overexpression .
- Dynamic Regulation : Use inducible promoters to decouple growth and production phases, minimizing metabolic burden .
Q. How do fluorinated SAMe analogs advance enzymatic methylation studies in synthetic biology?
Fluorinated analogs (e.g., Se-adenosyl-L-selenomethionine) enable tracking methyltransferases via ¹⁹F-NMR or X-ray crystallography. Applications include:
Q. What challenges arise in SAMe pharmacokinetics during clinical translation, and how are they addressed?
Q. How can SAMe homeostasis be maintained in in vitro or animal models to avoid toxicity from deficiency or excess?
- Animal Models : Use MAT1A knockout mice to study SAMe deficiency or GNMT inhibitors to mimic excess. Monitor liver SAMe levels via LC-MS/MS .
- Cell Culture : Titrate exogenous SAMe (0.1–1 mM) and co-supplement with antioxidants (e.g., glutathione) to mitigate oxidative stress from methyl flux imbalances .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
